1-Methoxy-2-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-2-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzene is an organic compound with a complex structure featuring multiple ether linkages and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-2-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-phenoxyphenol with ethylene oxide to form 2-(3-phenoxyphenoxy)ethanol. This intermediate is then further reacted with additional ethylene oxide units to extend the ethoxy chain. Finally, the resulting compound is methoxylated to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-2-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of simpler ether compounds or the removal of oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings.
Scientific Research Applications
1-Methoxy-2-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple ether linkages and aromatic rings allow it to interact with hydrophobic and hydrophilic regions of biological molecules, potentially affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 1-Methoxy-2-[2-(2-methoxyphenoxy)ethoxy]benzene
- 1-Methoxy-2-[2-(3-methylphenoxy)ethoxy]benzene
- 1-Methoxy-2-((3-methoxyphenyl)ethynyl)benzene
Uniqueness
Compared to similar compounds, it may offer enhanced stability, solubility, or reactivity in certain contexts .
Properties
IUPAC Name |
1-methoxy-2-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O5/c1-24-22-12-5-6-13-23(22)27-17-15-25-14-16-26-20-10-7-11-21(18-20)28-19-8-3-2-4-9-19/h2-13,18H,14-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJPMIYQFJHMCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOCCOC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.